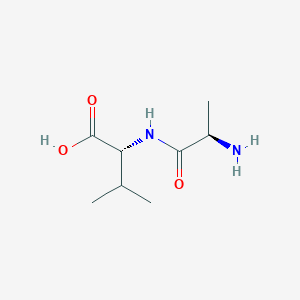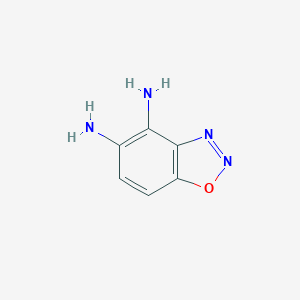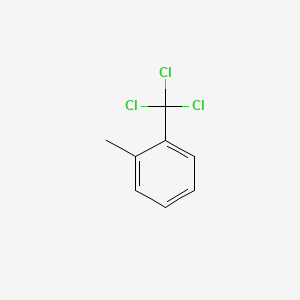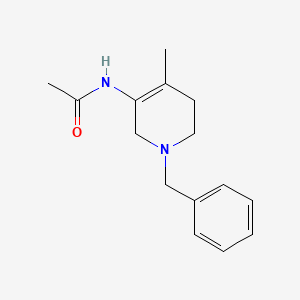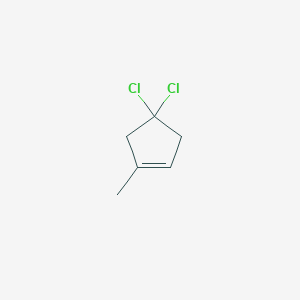
4,4-Dichloro-1-methylcyclopent-1-ene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4-Dichloro-1-methylcyclopent-1-ene is a cyclic hydrocarbon with two chlorine atoms and one methyl group attached to a five-membered ring. This compound is part of the cycloalkene family, which are cyclic hydrocarbons containing at least one carbon-carbon double bond.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Dichloro-1-methylcyclopent-1-ene typically involves the chlorination of 1-methylcyclopentene. This can be achieved through the reaction of 1-methylcyclopentene with chlorine gas under controlled conditions. The reaction is usually carried out in an inert solvent such as carbon tetrachloride at low temperatures to prevent over-chlorination.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The chlorination reaction is monitored closely to avoid the formation of unwanted by-products.
化学反应分析
Types of Reactions
4,4-Dichloro-1-methylcyclopent-1-ene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other groups such as hydroxyl or amino groups.
Addition Reactions: The double bond in the cyclopentene ring can undergo addition reactions with halogens, hydrogen, or other reagents.
Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions or amines.
Addition Reactions: Reagents such as hydrogen gas (in the presence of a catalyst), halogens, or hydrogen halides are used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or m-chloroperbenzoic acid are commonly used.
Major Products Formed
Substitution Reactions: Products include 4-hydroxy-1-methylcyclopent-1-ene or 4-amino-1-methylcyclopent-1-ene.
Addition Reactions: Products include 4,4-dichloro-1-methylcyclopentane or 4,4-dihalo-1-methylcyclopentane.
Oxidation Reactions: Products include 4,4-dichloro-1-methylcyclopentene oxide.
科学研究应用
4,4-Dichloro-1-methylcyclopent-1-ene has various applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 4,4-Dichloro-1-methylcyclopent-1-ene involves its interaction with molecular targets through its reactive sites, such as the double bond and chlorine atoms. These interactions can lead to the formation of covalent bonds with nucleophiles or the addition of electrophiles. The pathways involved depend on the specific reactions and conditions applied.
相似化合物的比较
Similar Compounds
4,4-Dichlorocyclopentene: Similar structure but without the methyl group.
1-Methylcyclopentene: Lacks the chlorine atoms.
4-Chloro-1-methylcyclopent-1-ene: Contains only one chlorine atom.
Uniqueness
4,4-Dichloro-1-methylcyclopent-1-ene is unique due to the presence of both chlorine atoms and a methyl group on the cyclopentene ring. This combination of substituents provides distinct reactivity and properties compared to its analogs.
属性
CAS 编号 |
5296-50-4 |
|---|---|
分子式 |
C6H8Cl2 |
分子量 |
151.03 g/mol |
IUPAC 名称 |
4,4-dichloro-1-methylcyclopentene |
InChI |
InChI=1S/C6H8Cl2/c1-5-2-3-6(7,8)4-5/h2H,3-4H2,1H3 |
InChI 键 |
QEZIATUCYQUIAK-UHFFFAOYSA-N |
规范 SMILES |
CC1=CCC(C1)(Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


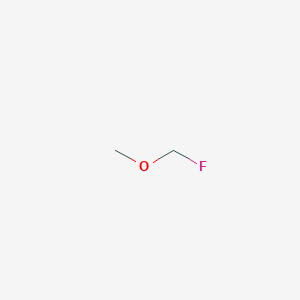
![(4aZ,6E,8Z,10E,12Z)-Benzo[10]annulene](/img/structure/B14747233.png)
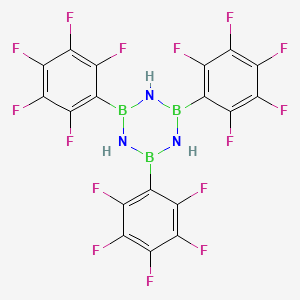
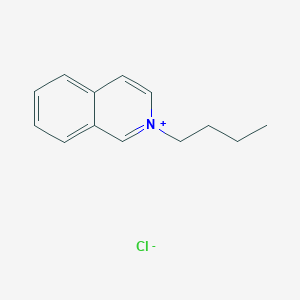
![Methyl 2-[2-[2-(2-cyanopropan-2-ylamino)-2-oxoethyl]-1,3-dioxolan-2-yl]acetate](/img/structure/B14747256.png)

![(2S,3R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxy]butanoate](/img/structure/B14747263.png)
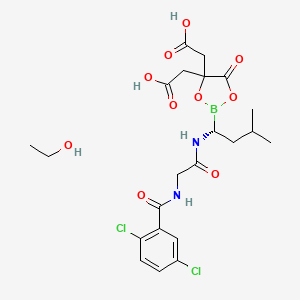
![Acetic acid;2-[(3S,23S)-20-carbamoyl-12-[4-(diaminomethylideneamino)butyl]-3-(1H-indol-3-ylmethyl)-2,5,8,11,14,22-hexaoxo-17,18-dithia-1,4,7,10,13,21-hexazabicyclo[21.3.0]hexacosan-6-yl]acetic acid](/img/structure/B14747272.png)
